1-Methylchrysene

Descripción

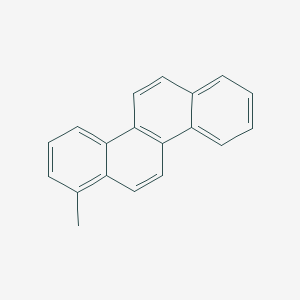

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-methylchrysene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14/c1-13-5-4-8-17-15(13)11-12-18-16-7-3-2-6-14(16)9-10-19(17)18/h2-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKGSLMFGWWLIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C2=CC=C1)C=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074759 |

Source

|

| Record name | Methylchrysene, 1- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3351-28-8 |

Source

|

| Record name | 1-Methylchrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3351-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylchrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003351288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylchrysene, 1- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylchrysene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLCHRYSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7086BI4YM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 1-Methylchrysene: Environmental Sources and Contamination

Executive Summary

This compound is a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings with a methyl group substituent. As a member of the extensive PAH class of compounds, it is formed from the incomplete combustion of organic materials and is a natural component of fossil fuels. Its presence in the environment is widespread, originating from both natural and anthropogenic activities. While not as potent a carcinogen as some of its isomers, such as 5-methylchrysene, this compound is nonetheless of toxicological interest due to its persistence and potential for metabolic activation into reactive, DNA-damaging metabolites. This guide provides a comprehensive overview of the environmental sources, contamination levels, toxicological pathways, and analytical methodologies pertinent to this compound.

Environmental Sources

The environmental burden of this compound is attributable to two primary categories of sources: petrogenic and pyrogenic.

2.1 Petrogenic Sources Petrogenic PAHs originate from petroleum and its derivatives. This compound is a naturally occurring component of crude oil and coal, formed over geological timescales through the diagenesis of biogenic precursors, specifically steroids.[1] Consequently, activities involving the extraction, transport, refining, and use of crude oil, as well as oil spills, represent significant release pathways into the environment.[2] Coal tar, a byproduct of the high-temperature carbonization of coal, is another major petrogenic source and contains a complex mixture of PAHs, including methylchrysenes.[3]

2.2 Pyrogenic Sources Pyrogenic sources involve the incomplete combustion of organic matter at high temperatures.[4] This process generates a wide array of PAHs, including this compound. Key pyrogenic sources include:

-

Industrial Processes: Emissions from coal-fired power plants, waste incinerators, and coke ovens.

-

Vehicular Emissions: Exhaust from both gasoline and diesel engines contains methylchrysenes and other PAHs.[5][6][7]

-

Biomass Burning: Forest fires and residential wood burning are significant contributors.

-

Tobacco Smoke: this compound is a known constituent of tobacco smoke, formed during the burning of tobacco leaves.

The diagram below illustrates the primary sources and subsequent distribution of this compound into various environmental compartments.

Environmental Contamination Data

This compound is detected in various environmental media. While specific data for this compound can be limited, concentrations of its parent compound, chrysene, and other PAHs provide context for potential contamination levels.

| Environmental Matrix | Analyte | Concentration Range | Location / Source Type | Reference |

| Air | This compound | Data not available | - | - |

| Chrysene (as part of CTPV¹) | PEL²: 0.2 mg/m³ | Occupational (OSHA) | [8] | |

| Naphthalene (for context) | Median: 0.15 µg/m³ | Outdoor Urban Air | [9] | |

| Soil & Sediment | This compound | 59 - 130 ng/g (dry mass) | Coastal Sediments | [4] |

| Chrysene | Residential: 510 mg/kg | NJ Soil Remediation Standard | [10] | |

| Total PAHs (ΣPAH) | Median: 5,380 µg/kg | UK Urban Soils | [11] | |

| Water | This compound | Data not available | - | - |

| Chrysene | MPC³: 1.2 ng/L | Freshwater & Saltwater | [1] | |

| Chrysene | Up to 10 µg/L | Groundwater | [10] | |

| Biota | This compound | Data not available | - | - |

| 3-Methylchrysene | 0.15 µg/g (wet weight) | Fish Tissue (Experimental) | [12] | |

| Combustion Products | This compound | 3.0 ng/cigarette | Mainstream Cigarette Smoke | [13] |

| Fossil Fuels | This compound | Present, not quantified | Crude Oil & Coal Tar | [5][8] |

¹ CTPV: Coal Tar Pitch Volatiles ² PEL: Permissible Exposure Limit (8-hour Time-Weighted Average) ³ MPC: Maximum Permissible Concentration

Toxicology and Metabolism

The toxicity of many PAHs, including methylchrysenes, is not inherent to the parent compound but arises from its metabolic activation into reactive intermediates.

4.1 Mechanism of Action The primary mechanism of this compound's toxicity and carcinogenicity is believed to follow the well-established pathway for PAHs, involving metabolic activation to diol epoxides. These electrophilic metabolites can covalently bind to cellular macromolecules, most critically DNA, to form DNA adducts. If not repaired, these adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.

The International Agency for Research on Cancer (IARC) has classified this compound in Group 3: Not classifiable as to its carcinogenicity to humans , citing inadequate evidence in experimental animals.[8][14] This contrasts with its isomer, 5-methylchrysene, which is a potent carcinogen.

4.2 Metabolic Activation Pathway The metabolic activation is primarily mediated by the cytochrome P450 (CYP) family of enzymes, particularly CYP1A1 and CYP1B1.

-

Phase I Metabolism: CYP enzymes introduce an epoxide group across one of the double bonds of the this compound molecule.

-

Hydrolysis: The enzyme epoxide hydrolase (EH) converts the epoxide into a trans-dihydrodiol.

-

Second Epoxidation: A second epoxidation event, again catalyzed by CYP enzymes, occurs on the same ring, forming a highly reactive diol epoxide. This diol epoxide is the ultimate carcinogen that can intercalate into DNA and form stable adducts.

Experimental Protocols: Analysis of this compound

Accurate quantification of this compound in environmental matrices requires robust sample preparation and sensitive analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method due to its high resolution and specificity.

5.1 General Analytical Workflow The analysis follows a multi-step process from sample collection to data interpretation.

5.2 Protocol: Ultrasonic Extraction of this compound from Soil/Sediment

This protocol describes an efficient method for extracting PAHs from solid matrices.

-

1. Sample Preparation:

-

1.1. Air-dry the soil or sediment sample at ambient temperature (e.g., 25°C) to a constant weight.

-

1.2. Gently disaggregate the sample and pass it through a 2-mm sieve to remove coarse debris.

-

1.3. Homogenize the sieved sample thoroughly by mixing.

-

-

2. Extraction:

-

2.1. Accurately weigh ~10 g of the prepared sample into a 50 mL glass beaker.

-

2.2. Spike the sample with a known amount of a surrogate standard solution (e.g., Chrysene-d₁₂) to monitor method performance and recovery.

-

2.3. Add 30 mL of a 1:1 (v/v) mixture of acetone and hexane to the beaker.

-

2.4. Place the beaker in an ultrasonic bath and sonicate for 30 minutes. Ensure the water level in the bath covers the solvent level in the beaker.

-

2.5. Decant the solvent extract into a clean collection flask.

-

2.6. Repeat steps 2.3 to 2.5 two more times with fresh solvent, combining all extracts.

-

-

3. Extract Cleanup (via Solid Phase Extraction - SPE):

-

3.1. Concentrate the combined extract to approximately 1-2 mL under a gentle stream of nitrogen gas.

-

3.2. Condition a silica gel SPE cartridge (e.g., 1 g, 6 mL) by passing 5 mL of hexane through it. Do not allow the cartridge to become dry.

-

3.3. Load the concentrated extract onto the conditioned SPE cartridge.

-

3.4. Elute interfering compounds with 10 mL of hexane and discard the eluate.

-

3.5. Elute the PAH fraction, including this compound, with 10 mL of a 70:30 (v/v) hexane:dichloromethane mixture into a clean collection tube.

-

3.6. Evaporate the eluate to a final volume of 1 mL.

-

3.7. Add a known amount of an internal standard (e.g., Terphenyl-d₁₄) prior to analysis for accurate quantification.

-

5.3 Protocol: GC-MS Instrumental Analysis

-

1. Instrumentation:

-

Gas chromatograph equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent).

-

Mass spectrometer detector.

-

-

2. GC Conditions:

-

Injector: Splitless mode, 280°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 60°C, hold for 1 min.

-

Ramp 1: 20°C/min to 150°C.

-

Ramp 2: 6°C/min to 310°C.

-

Hold at 310°C for 10 min.

-

-

-

3. MS Conditions:

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor for this compound (m/z):

-

Quantifier ion: 242

-

Qualifier ions: 241, 226

-

-

-

4. Quantification:

-

Prepare a multi-point calibration curve using certified reference standards of this compound.

-

Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The final concentration should be corrected for the initial sample weight and reported in units such as ng/g or µg/kg.

-

Conclusion

This compound is a ubiquitous environmental contaminant derived from both petrogenic and pyrogenic sources. Its presence in air, water, and soil necessitates reliable analytical methods for monitoring and risk assessment. While its carcinogenicity is not as pronounced as other PAHs, its potential for metabolic activation into genotoxic compounds warrants continued study, particularly for professionals in toxicology and drug development who may be investigating mechanisms of chemical carcinogenesis or the effects of environmental exposures on metabolic pathways. The protocols and data presented in this guide offer a technical foundation for researchers engaged in the study of this and other related polycyclic aromatic hydrocarbons.

References

- 1. rivm.nl [rivm.nl]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. pjoes.com [pjoes.com]

- 4. COAL TAR PITCH VOLATILES (BENZENE-SOLUBLE FRACTION), (PYRENE, PHENANTHRENE, ACRIDINE, CHRYSENE, ANTHRACENE AND BENZO(A)PYRENE) | Occupational Safety and Health Administration [osha.gov]

- 5. scielo.org.za [scielo.org.za]

- 6. ACP - Technical note: Emission factors, chemical composition, and morphology of particles emitted from Euro 5 diesel and gasoline light-duty vehicles during transient cycles [acp.copernicus.org]

- 7. 1. EXPOSURE DATA - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. certifico.com [certifico.com]

- 9. Sources, Concentrations and Risks of Naphthalene in Indoor and Outdoor Air - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dep.nj.gov [dep.nj.gov]

- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 12. This compound | C19H14 | CID 18779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Chemical fact sheets - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - Coal tar pitch volatiles [cdc.gov]

Toxicological Profile of 1-Methylchrysene in Soil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methylchrysene, a polycyclic aromatic hydrocarbon (PAH), is a compound of interest due to its presence in the environment and potential toxicological effects. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicological profile of this compound, with a specific focus on its behavior and effects within the soil environment. While specific quantitative toxicological data for this compound in soil is limited, this guide synthesizes available information on related compounds, relevant toxicological endpoints, experimental methodologies, and implicated signaling pathways to provide a robust framework for researchers. The document highlights the compound's classification, potential for organ damage, and its interaction with the Aryl hydrocarbon Receptor (AhR) signaling pathway. Standardized experimental protocols for assessing soil toxicity are detailed, and the importance of further research to fill existing data gaps is emphasized.

Introduction

This compound belongs to the extensive family of polycyclic aromatic hydrocarbons (PAHs), which are organic compounds composed of multiple fused aromatic rings. PAHs are ubiquitous environmental contaminants, primarily formed through the incomplete combustion of organic materials. While chrysene and its other methylated isomers have been the subject of numerous toxicological studies, this compound remains less characterized, particularly concerning its fate and effects in the soil matrix. This guide aims to consolidate the available toxicological data and provide a technical resource for professionals engaged in environmental research, toxicology, and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for predicting its environmental fate and transport. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₄ | PubChem |

| Molecular Weight | 242.32 g/mol | PubChem |

| Appearance | Solid | - |

| Water Solubility | Low | Inferred from Chrysene |

| Log Kₒw (Octanol-Water Partition Coefficient) | High | Inferred from Chrysene |

| Vapor Pressure | Low | Inferred from Chrysene |

Toxicological Data

Direct quantitative toxicological data for this compound in soil is scarce in the published literature. Therefore, this section presents the available hazard classifications for this compound and relevant toxicological data for the parent compound, chrysene, and other PAHs in soil organisms to provide a comparative context.

Hazard Classification of this compound

| Classification System | Classification | Hazard Statement | Source |

| IARC | Group 3 | Not classifiable as to its carcinogenicity to humans | [1] |

| GHS | STOT SE 2 | H371: May cause damage to organs | [1] |

Ecotoxicity Data for Chrysene and Other PAHs in Soil Invertebrates

The following table summarizes available toxicity data for chrysene and other relevant PAHs on key soil invertebrate species, which are often used as indicators in ecotoxicological studies.

| Compound | Organism | Endpoint | Value (mg/kg soil) | Source |

| Chrysene | Eisenia fetida (Earthworm) | 14-d LC₅₀ | >1000 | - |

| Chrysene | Folsomia candida (Springtail) | 28-d EC₅₀ (Reproduction) | 133 | - |

| Phenanthrene | Eisenia andrei (Earthworm) | 14-d LC₅₀ | 131 | [2] |

| Phenanthrene | Folsomia candida (Springtail) | 28-d EC₅₀ (Reproduction) | 114 | [3] |

| Pyrene | Eisenia fetida (Earthworm) | 14-d LC₅₀ | 220 | - |

LC₅₀: Lethal concentration for 50% of the test population. EC₅₀: Effect concentration for 50% of the test population. NOEC: No Observed Effect Concentration.

Persistence and Bioaccumulation in Soil

The persistence and potential for bioaccumulation are critical parameters in assessing the long-term environmental risk of a chemical.

Persistence

The persistence of a compound in soil is often expressed as its half-life (DT₅₀), the time it takes for 50% of the initial concentration to degrade. While a specific DT₅₀ for this compound in soil is not available, PAHs, in general, are known for their persistence, which is influenced by soil type, organic matter content, microbial activity, and climatic conditions. The degradation of chrysene in soil is primarily mediated by microbial activity[4].

Bioaccumulation

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from its environment. The Bioaccumulation Factor (BAF) is a key metric used to quantify this potential. There is no specific BAF for this compound in soil organisms. However, due to its high lipophilicity (inferred from a high Log Kₒw), this compound is expected to have a potential for bioaccumulation in soil-dwelling organisms such as earthworms. Standardized methods, such as the OECD 317 guideline, are available to determine the BAF in earthworms[5].

Experimental Protocols

Standardized protocols are crucial for generating reliable and comparable toxicological data. The following sections outline key experimental methodologies relevant to assessing the soil toxicity of this compound.

Earthworm Reproduction Test (OECD 222)

This test evaluates the effects of a substance on the reproductive output of the earthworm Eisenia fetida or Eisenia andrei.

Methodology:

-

Test Substance Preparation: this compound is mixed into a standardized artificial soil at a range of concentrations.

-

Test Organisms: Adult earthworms with a well-developed clitellum are used.

-

Exposure: Worms are exposed to the treated soil for 28 days to assess adult mortality and morbidity.

-

Reproduction Assessment: After the initial 28-day exposure, the adult worms are removed, and the soil is incubated for another 28 days to allow for the hatching of cocoons.

-

Endpoints: The primary endpoints are adult mortality (LC₅₀) and the number of juveniles produced (ECₓ, NOEC)[4][6].

Soil Microcosm Studies

Soil microcosm studies offer a more ecologically relevant approach by incorporating multiple species and more complex environmental interactions.

Methodology:

-

Microcosm Setup: Intact soil cores or reconstructed soil columns are established in a controlled laboratory setting. These can include a variety of soil organisms (e.g., microorganisms, invertebrates) and plants[6][7][8][9].

-

Dosing: this compound is applied to the soil surface or incorporated into the soil matrix.

-

Incubation: Microcosms are maintained under controlled conditions (temperature, light, moisture) for a specified duration.

-

Endpoints: A range of endpoints can be assessed, including:

Signaling Pathways

The toxic effects of many PAHs are mediated through their interaction with specific cellular signaling pathways. The Aryl hydrocarbon Receptor (AhR) signaling pathway is a key mechanism implicated in the toxicity of PAHs, including methylchrysenes[7][12][13].

Aryl Hydrocarbon Receptor (AhR) Pathway

The AhR is a ligand-activated transcription factor that regulates the expression of a variety of genes, including those involved in xenobiotic metabolism.

Mechanism of Action:

-

Ligand Binding: In its inactive state, the AhR resides in the cytoplasm in a complex with several chaperone proteins. Upon binding of a ligand, such as this compound, the AhR undergoes a conformational change.

-

Nuclear Translocation: The ligand-bound AhR translocates into the nucleus.

-

Dimerization: In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).

-

DNA Binding and Gene Transcription: The AhR/ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

-

Biological Response: This binding initiates the transcription of genes encoding for enzymes such as cytochrome P450s (e.g., CYP1A1), which are involved in the metabolism of the activating ligand. While this is a detoxification mechanism, the metabolic activation of PAHs can also lead to the formation of reactive metabolites that can cause DNA damage and other toxic effects[13][14].

Metabolism and Genotoxicity

The metabolism of PAHs is a double-edged sword. While it is a detoxification process, it can also lead to the formation of reactive metabolites that are more toxic than the parent compound. Studies on 5- and 6-methylchrysene have shown that metabolism primarily occurs via cytochrome P450 enzymes, leading to the formation of dihydrodiols and phenols[15]. These metabolites, particularly diol epoxides, can covalently bind to DNA, forming DNA adducts[16][17][18][19]. The formation of DNA adducts is a key initiating event in chemical carcinogenesis and can be used as a biomarker of genotoxic exposure[20]. While specific studies on the genotoxicity of this compound in soil organisms are lacking, it is plausible that it follows a similar metabolic activation and genotoxic pathway as other methylchrysenes.

Conclusion and Future Directions

The toxicological profile of this compound in soil is not yet fully characterized. While its classification as a potential organ-damaging agent and its likely interaction with the AhR signaling pathway provide a basis for concern, the absence of specific quantitative data on its toxicity, persistence, and bioaccumulation in soil ecosystems represents a significant knowledge gap.

Future research should prioritize:

-

Quantitative Ecotoxicity Testing: Conducting standardized soil toxicity tests with this compound on key soil organisms (Eisenia fetida, Folsomia candida) to determine LC₅₀, EC₅₀, and NOEC values.

-

Persistence and Degradation Studies: Investigating the degradation kinetics of this compound in different soil types to determine its environmental half-life (DT₅₀).

-

Bioaccumulation Studies: Measuring the bioaccumulation factor (BAF) of this compound in soil invertebrates to assess its potential for trophic transfer.

-

Metabolite Identification and Toxicity: Characterizing the metabolites of this compound formed in soil and assessing their toxicological properties.

-

Dose-Response Studies on Signaling Pathways: Investigating the dose-response relationship of AhR activation by this compound in relevant soil organisms.

By addressing these research needs, a more complete and accurate risk assessment for this compound in the terrestrial environment can be achieved. This will provide a stronger scientific basis for regulatory decisions and the development of effective remediation strategies for PAH-contaminated soils.

References

- 1. Isomer-specific biodegradation of methylphenanthrenes by soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The influence of soil organic matter content on the toxicity of pesticides to the springtail Folsomia candida - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degradation of Chrysene by Enriched Bacterial Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agronomy.lsu.edu [agronomy.lsu.edu]

- 6. Microcosms & Mesocosms Toxicity [nies.go.jp]

- 7. [PDF] Experimental terrestrial soil-core microcosm test protocol. A method for measuring the potential ecological effects, fate, and transport of chemicals in terrestrial ecosystems | Semantic Scholar [semanticscholar.org]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. minagris.eu [minagris.eu]

- 10. An initial screening of antibiotic effects on microbial respiration in wetland soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of Constitutive and Inducible AHR Signaling: Complex Interactions Involving the AHR Repressor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Invited Perspective: Environmental Chemical-Sensing AHR Remains an Enigmatic Key Player in Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biological Properties of Single Chemical–DNA Adducts: A Twenty Year Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Formation of DNA adducts in mouse skin treated with metabolites of chrysene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. DNA Methylation and Detoxification in the Earthworm Lumbricus terrestris Exposed to Cadmium and the DNA Demethylation Agent 5-aza-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

Carcinogenic Potential of 1-Methylchrysene Isomers: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylchrysene isomers, a class of polycyclic aromatic hydrocarbons (PAHs), are environmental contaminants frequently found in tobacco smoke and products of incomplete combustion.[1] While structurally similar, these six isomers exhibit a striking range of carcinogenic potential, a phenomenon that underscores the critical role of molecular geometry in determining biological activity.[1] This guide provides a comprehensive technical analysis of the carcinogenic potential of 1-methylchrysene and its five other isomers. It synthesizes key experimental findings on their comparative carcinogenicity, mutagenicity, and the underlying mechanisms of metabolic activation. Detailed experimental protocols and visual diagrams of key pathways are provided to offer a thorough understanding for research and drug development professionals.

Comparative Carcinogenicity and Tumor-Initiating Activity

The position of the methyl group on the chrysene backbone is the primary determinant of carcinogenic activity.[1] Extensive research, primarily using mouse skin bioassays, has established a clear hierarchy of carcinogenic and tumor-initiating potency among the six isomers.

5-Methylchrysene is a potent complete carcinogen, with activity comparable to the well-characterized carcinogen benzo[a]pyrene.[1] It is also a powerful tumor initiator.[1] In contrast, the other five isomers, including This compound , demonstrate significantly lower activity.[1] this compound, 2-methylchrysene, 4-methylchrysene, and 6-methylchrysene are considered to have marginal or weak carcinogenic activity.[1] 3-methylchrysene shows moderate to strong tumor-initiating activity but is still significantly less carcinogenic than the 5-methyl isomer.[1][2] The International Agency for Research on Cancer (IARC) has classified this compound in Group 3: Not classifiable as to its carcinogenicity to humans .[3]

Quantitative Data Summary

The following tables summarize the comparative biological activities of the methylchrysene isomers based on data from mouse skin bioassays and in vitro mutagenicity tests.

Table 1: Comparative Carcinogenic and Tumor-Initiating Activities of Chrysene and its Methyl Isomers

| Isomer | Carcinogenicity on Mouse Skin | Tumor-Initiating Activity on Mouse Skin |

|---|---|---|

| Chrysene | Marginal | Moderate |

| This compound | Marginal | Moderate |

| 2-Methylchrysene | Marginal | Moderate |

| 3-Methylchrysene | Marginal | Moderate to Strong |

| 4-Methylchrysene | Marginal | Moderate |

| 5-Methylchrysene | High | Powerful |

| 6-Methylchrysene | Marginal | Moderate |

Data sourced from studies on mouse skin.[1]

Table 2: Mutagenicity of Methylchrysene Isomers in the Ames Test

| Isomer | Mutagenic Response (with S9 activation) |

|---|---|

| Chrysene | Positive |

| This compound | Not specified |

| 2-Methylchrysene | Positive |

| 3-Methylchrysene | Not specified |

| 4-Methylchrysene | Positive |

| 5-Methylchrysene | Strongly Positive |

| 6-Methylchrysene | Not specified |

Data based on studies using Aroclor 1254-induced hepatic microsomes for metabolic activation.[1]

Mechanism of Action: The Critical Role of Metabolic Activation

The carcinogenicity of PAHs like methylchrysene is not an intrinsic property of the parent molecule. Instead, it is contingent upon their metabolic activation into reactive electrophilic metabolites that can covalently bind to cellular macromolecules, most importantly, DNA.[1][4] This process is primarily mediated by cytochrome P450 (P450) enzymes and epoxide hydrolase.[5]

The widely accepted mechanism involves the formation of "bay-region" dihydrodiol epoxides.[1][6] For the highly potent 5-methylchrysene, the critical pathway involves its conversion to trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (anti-DE-I).[1][7][8] This ultimate carcinogen is highly reactive and can form stable DNA adducts, primarily with the exocyclic amino groups of deoxyguanosine and deoxyadenosine.[9][10][11] If these adducts are not repaired by cellular mechanisms like nucleotide excision repair (NER), they can lead to mispairing during DNA replication, resulting in permanent mutations in critical genes (e.g., proto-oncogenes and tumor suppressor genes), thereby initiating carcinogenesis.[5][11]

The lower carcinogenicity of other isomers, such as 6-methylchrysene, is attributed to a significantly lower efficiency in forming these ultimate carcinogenic metabolites.[12] Studies have shown that the formation of dihydrodiol epoxide type adducts from 6-methylchrysene is about 20 times less than from 5-methylchrysene in mouse skin.[12]

Caption: Metabolic activation of 5-methylchrysene to its ultimate carcinogenic diol epoxide.

Experimental Protocols

The assessment of the carcinogenic potential of methylchrysene isomers relies on well-established in vivo and in vitro assays.

In Vivo: Mouse Skin Initiation-Promotion Assay

This assay is a cornerstone for evaluating the carcinogenic potential of chemical compounds on skin.[1][5] It distinguishes between tumor-initiating and tumor-promoting activities.

Methodology:

-

Animal Model: Typically, strains of mice sensitive to skin carcinogenesis are used (e.g., SENCAR, CD-1).[13] A group of 20-30 mice is used for each test compound and control group.

-

Initiation Phase: A single, sub-carcinogenic dose of the test compound (e.g., a methylchrysene isomer) dissolved in a suitable solvent (e.g., acetone) is applied topically to a shaved area on the backs of the mice.[5]

-

Promotion Phase: Approximately one to two weeks after initiation, a tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) is applied repeatedly (typically twice a week) to the same area.[13] This phase continues for 20-30 weeks.

-

Observation and Data Collection: Mice are monitored weekly for the appearance of skin papillomas. The number of tumors per mouse (tumor multiplicity) and the percentage of mice with tumors (tumor incidence) are recorded.

-

Endpoint: The experiment is terminated at a predetermined time, and skin tissues are collected for histopathological analysis to confirm the nature of the lesions.

Caption: Experimental workflow for the in vivo mouse skin initiation-promotion assay.

In Vitro: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term in vitro assay to assess the mutagenic potential of chemical compounds.[1][4] It uses several strains of the bacterium Salmonella typhimurium that have mutations in genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.

Methodology:

-

Bacterial Strains: Select appropriate Salmonella typhimurium strains (e.g., TA98, TA100) that are sensitive to different types of mutagens.

-

Metabolic Activation (S9 Mix): Since most PAHs require metabolic activation to become mutagenic, the test is performed both with and without an external metabolic activation system.[1] This system, known as the S9 mix, is prepared from the liver homogenates of rats pre-treated with an enzyme inducer like Aroclor 1254.[1]

-

Exposure: The bacterial tester strain, the test compound (methylchrysene isomer) at various concentrations, and the S9 mix (if required) are combined in a test tube.

-

Plating: The mixture is poured onto a minimal glucose agar plate that lacks histidine.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation (reversion) to regain the ability to synthesize histidine will grow and form visible colonies. The number of revertant colonies is counted for each plate.

-

Analysis: A dose-dependent increase in the number of revertant colonies compared to a negative control indicates a positive mutagenic response.[4]

Conclusion

The carcinogenic potential of methylchrysene isomers is profoundly dependent on the position of the methyl substituent. While 5-methylchrysene is a potent, well-documented carcinogen, this compound and most other isomers exhibit only marginal carcinogenic and tumor-initiating activities.[1][2] This disparity is primarily due to differences in their metabolic activation to genotoxic bay-region dihydrodiol epoxides. The formation of these ultimate carcinogens and their subsequent DNA adducts is far less efficient for the weakly carcinogenic isomers.[12] This detailed understanding of the structure-activity relationship is crucial for accurate risk assessment of PAH exposure and for guiding research in chemical carcinogenesis and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Carcinogenicity of methylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C19H14 | CID 18779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Quantum chemical studies of methyl and fluoro analogs of chrysene: metabolic activation and correlation with carcinogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tumorigenicity of 5-methylchrysene dihydrodiols and dihydrodiol epoxides in newborn mice and on mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carcinogenic metabolites of 5-methylchrysene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Identification of the major adducts formed by reaction of 5-methylchrysene anti-dihydrodiol-epoxides with DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. stacks.cdc.gov [stacks.cdc.gov]

The Geochemical Significance of 1-Methylchrysene in Crude Oil: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylchrysene, a polycyclic aromatic hydrocarbon (PAH), is a naturally occurring compound found in crude oil. Its presence and relative abundance, particularly in relation to its isomers, serve as crucial molecular markers for petroleum geochemists. This technical guide provides a comprehensive overview of the natural occurrence of this compound in crude oil, detailing its formation, the analytical methods for its detection and quantification, and its significance as an indicator of thermal maturity and source rock characteristics. While absolute concentrations of this compound are not widely reported, its relative abundance is a key parameter in petroleum system analysis. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important geochemical marker.

Introduction

Chrysene and its methylated homologues are significant polyaromatic compounds present in crude oils, coals, and sedimentary extracts.[1] Among these, methylchrysenes, including this compound, have garnered considerable attention due to their diagnostic potential in petroleum geochemistry. The distribution of these isomers is not random; it is influenced by the thermal maturation of the source rock and the original organic matter input.[1][2] Consequently, the analysis of this compound and its related isomers provides valuable insights into the geological history of a petroleum reservoir.

Geochemical Formation of this compound

The genesis of this compound and other methylchrysenes in crude oil is primarily linked to the diagenesis and catagenesis of biogenic precursors, specifically pentacyclic triterpenoids derived from higher plants and bacteria. During burial and subsequent heating over geological timescales, these complex organic molecules undergo a series of chemical transformations, including cyclization, aromatization, and alkylation, leading to the formation of various PAHs.

The generally accepted pathway involves the degradation and rearrangement of steroid and hopanoid skeletons. Through a sequence of defunctionalization, cyclization, and aromatization reactions, these precursors are converted into the stable four-ring chrysene structure. The position of the methyl group on the chrysene ring system is influenced by the structure of the original precursor and the thermal stress experienced by the source rock.

Quantitative Data and Geochemical Significance

While the presence of this compound in crude oil is well-established, specific quantitative data on its absolute concentration is sparse in publicly available literature.[2] Geochemical studies more commonly focus on the relative abundances and ratios of methylchrysene isomers, as these are more robust indicators of thermal maturity and source rock conditions.[1] The concentration of monomethylated chrysenes can be up to 10 times higher than that of chrysene in crude oil.[3]

One of the most widely used parameters is the 2-/1-Methylchrysene ratio . As thermal maturity increases, the thermodynamically more stable 2-methylchrysene is favored over the this compound isomer. This ratio remains relatively constant at low maturity stages and then increases significantly around the onset of intense hydrocarbon generation.[1]

| Parameter | Formula | Geochemical Interpretation |

| 2-/1-Methylchrysene Ratio | 2-Methylchrysene / this compound | Increases significantly with the onset of the main phase of oil generation, indicating higher thermal maturity.[1] |

| Methylchrysene Index (MCI) | (2-MC + 3-MC) / (1-MC + 4-MC + 5-MC + 6-MC) | Generally increases with thermal maturity. |

| Relative Abundance of Methylchrysenes | Σ(Methylchrysenes) / Chrysene | Can be indicative of the source and maturity of the organic matter.[2] |

Experimental Protocols for Analysis

The analysis of this compound in the complex matrix of crude oil requires a multi-step process involving sample preparation, fractionation, and instrumental analysis.

Sample Preparation and Fractionation

-

Deasphalting: A known weight of crude oil is dissolved in a minimal volume of a solvent like dichloromethane. An excess of a non-polar solvent such as n-heptane is then added to precipitate the asphaltenes. The mixture is allowed to settle, and the soluble maltene fraction is separated by filtration or centrifugation.

-

Column Chromatography: The maltene fraction is further separated into saturated hydrocarbons, aromatic hydrocarbons, and polar compounds using column chromatography.

-

Column Packing: A glass column is packed with activated silica gel and alumina.

-

Elution:

-

The saturated hydrocarbon fraction is eluted using a non-polar solvent (e.g., n-hexane).

-

The aromatic fraction, containing this compound, is then eluted with a solvent of intermediate polarity (e.g., a mixture of n-hexane and dichloromethane).

-

Finally, the polar compounds (resins) are eluted with a more polar solvent mixture (e.g., dichloromethane and methanol).

-

-

-

Concentration: The collected aromatic fraction is concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen gas before instrumental analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is the most common technique for the identification and quantification of this compound.

-

Gas Chromatograph (GC) Conditions:

-

Column: A fused silica capillary column with a non-polar or semi-polar stationary phase (e.g., 5% phenyl methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Oven Temperature Program: A programmed temperature ramp from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 320°C) to ensure the elution and separation of a wide range of aromatic compounds.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity. The molecular ion of methylchrysenes (m/z 242) and a fragment ion (m/z 227) are typically monitored.

-

Identification: this compound is identified by comparing its retention time and mass spectrum with that of an authentic reference standard.

-

Quantification: Quantification is achieved by comparing the integrated peak area of this compound to that of an internal standard (e.g., deuterated chrysene-d12) added to the sample before extraction.

-

Logical Relationships and Applications

The analysis of this compound and its isomers provides critical data for petroleum system modeling and exploration. The logical framework for its application as a biomarker is outlined below.

The data derived from this compound analysis, particularly its ratio to other isomers, is a key input for assessing the thermal maturity of source rocks and crude oils. This information helps geochemists understand the timing of oil generation and expulsion. Furthermore, the overall distribution pattern of methylchrysenes can serve as a fingerprint to correlate crude oils to their respective source rocks, aiding in the reconstruction of petroleum migration pathways.

Conclusion

This compound is a valuable, naturally occurring biomarker in crude oil. While its absolute concentration is not frequently documented, the relative abundance and ratios of this compound to its isomers provide indispensable information for petroleum geochemists. The systematic analysis of these compounds, through detailed extraction and chromatographic techniques, allows for the robust assessment of thermal maturity and the characterization of source rocks. For researchers in petroleum science and related fields, a thorough understanding of the principles and methodologies outlined in this guide is essential for the effective application of this compound as a geochemical tool. The insights gained from such analyses are critical for building accurate petroleum system models and guiding successful exploration strategies.

References

1-Methylchrysene Exposure in Cigarette Smoke: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methylchrysene, a polycyclic aromatic hydrocarbon (PAH) present in cigarette smoke. While not as extensively studied as some of its isomers, understanding the detection, metabolism, and toxicological profile of this compound is crucial for a complete assessment of the health risks associated with tobacco consumption. This document synthesizes available data on its concentration in cigarette smoke, details relevant analytical and toxicological experimental protocols, and elucidates its probable metabolic pathways and associated toxicological effects, including its interaction with cellular signaling pathways. All quantitative data is presented in structured tables, and key biological and experimental workflows are visualized using diagrams in the DOT language.

Introduction

This compound is one of six methyl-substituted isomers of chrysene, a four-ring polycyclic aromatic hydrocarbon. These compounds are products of incomplete combustion of organic materials and are found in tobacco smoke. While 5-methylchrysene is a potent carcinogen, the carcinogenicity of other isomers, including this compound, is less pronounced. The International Agency for Research on Cancer (IARC) has classified this compound as a Group 3 carcinogen, indicating it is "not classifiable as to its carcinogenicity to humans" due to limited evidence.[1] However, all chrysene derivatives exhibit some level of tumor-initiating activity. This guide provides an in-depth look at the current state of knowledge regarding this compound exposure from cigarette smoke.

Quantitative Data on this compound in Cigarette Smoke

The concentration of this compound in cigarette smoke has been quantified in various studies. The levels can vary depending on the type of cigarette and smoking conditions.

Table 1: Concentration of this compound and Related Compounds in Mainstream Smoke of a U.S. Blended Nonfilter Cigarette (85 mm)

| Compound | Concentration (ng per cigarette) |

| This compound | 3.0 |

| 2-Methylchrysene | 1.2 |

| 3-Methylchrysene | 6.1 |

| 5-Methylchrysene | 0.6 |

| 6-Methylchrysene | 7.2 |

| Chrysene | 36.5 |

Source: Hecht, S. S., Bond, F. T., & Hoffmann, D. (1974). Chrysene and methylchrysenes: presence in tobacco smoke and carcinogenicity. Journal of the National Cancer Institute, 53(4), 1121-1133.

Experimental Protocols

Accurate detection and toxicological assessment of this compound rely on precise experimental methodologies. The following sections detail representative protocols.

Analytical Detection and Quantification

3.1.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Cigarette Smoke Condensate

This protocol outlines the general steps for the analysis of this compound in the particulate phase of cigarette smoke.

-

Sample Preparation:

-

Collect mainstream smoke condensate from a specified number of cigarettes on a Cambridge filter pad using a smoking machine under standardized conditions (e.g., ISO or Health Canada Intense).

-

Extract the condensate from the filter pad using a suitable solvent such as cyclohexane or a mixture of methanol and water.

-

Perform solvent partitioning to isolate the neutral PAH fraction. A common method involves partitioning between cyclohexane and a polar solvent like nitromethane.

-

Further purify the PAH fraction using column chromatography on silica gel or alumina to remove interfering compounds.

-

A Diels-Alder reaction can be employed to remove benz[a]anthracenes, which can co-elute with methylchrysenes.

-

The fraction containing methylchrysenes is then concentrated under a stream of nitrogen.

-

-

GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A programmed temperature ramp is used to separate the isomers. For example, start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.

-

Injection: Inject a small volume (e.g., 1 µL) of the concentrated sample extract in splitless mode.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity, monitoring the molecular ion of this compound (m/z 242) and other relevant ions.

-

Quantification: Use an internal standard (e.g., a deuterated PAH) and a calibration curve prepared with a certified reference standard of this compound.

-

3.1.2. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for Biological Samples

This protocol is suitable for quantifying this compound and its metabolites in biological matrices like plasma or tissue homogenates.

-

Sample Preparation (e.g., for Plasma):

-

To a 1 mL plasma sample, add an internal standard.

-

Perform protein precipitation by adding 2 mL of cold acetonitrile. Vortex vigorously and centrifuge to pellet the proteins.

-

Alternatively, use solid-phase extraction (SPE) for cleanup and concentration. Condition a C18 SPE cartridge, load the sample, wash with a polar solvent to remove interferences, and elute the analytes with a non-polar solvent like dichloromethane.

-

Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase.

-

-

HPLC-FLD Analysis:

-

Instrument: HPLC system with a fluorescence detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 50% to 100% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Fluorescence Detector: Set the excitation and emission wavelengths specific for this compound (e.g., Excitation: ~270 nm, Emission: ~380 nm; these should be optimized).

-

Quantification: Generate a calibration curve using a series of dilutions of a certified this compound standard.

-

Toxicological Assays

3.2.1. Ames Test (Bacterial Reverse Mutation Assay)

This in vitro assay assesses the mutagenic potential of this compound.

-

Principle: The assay measures the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

-

Methodology:

-

Use appropriate bacterial strains (e.g., TA98 and TA100) that are sensitive to frameshift and base-pair substitution mutations, respectively.

-

Perform the assay both with and without a metabolic activation system (S9 fraction from the liver of Aroclor 1254-induced rats) to determine if metabolites of this compound are mutagenic.

-

Prepare a range of concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).

-

In a test tube, combine the bacterial culture, the S9 mix (or buffer for the non-activated condition), and the test compound solution.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.

-

3.2.2. In Vivo Mouse Skin Carcinogenesis Bioassay

This assay evaluates the tumor-initiating and complete carcinogenic potential of this compound.

-

Principle: The assay involves the topical application of the test compound to the skin of a susceptible mouse strain.

-

Methodology:

-

Animals: Use a sensitive mouse strain, such as SENCAR or CD-1.

-

For Tumor Initiation:

-

Apply a single topical dose of this compound dissolved in a suitable solvent (e.g., acetone) to the shaved dorsal skin.

-

After a two-week latency period, begin twice-weekly applications of a tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA).

-

-

For Complete Carcinogenesis:

-

Apply this compound twice weekly for the duration of the study without a separate promoter.

-

-

Observation: Monitor the animals weekly for the appearance and growth of skin tumors (papillomas).

-

Termination and Analysis: The study is typically terminated after 20-30 weeks. Tumors are excised for histopathological examination to confirm the diagnosis and identify any progression to carcinomas.

-

Metabolism and Toxicological Effects

The biological activity of this compound is dependent on its metabolic activation to reactive intermediates that can interact with cellular macromolecules.

Metabolic Activation Pathway

While the specific metabolic pathway of this compound has not been fully elucidated, it is expected to follow a similar route to other methylchrysenes. The primary pathway involves oxidation by cytochrome P450 (CYP) enzymes, particularly members of the CYP1A and CYP1B families.

The proposed metabolic activation of this compound involves the following key steps:

-

Epoxidation: CYP enzymes, primarily CYP1A1 and CYP1B1, which are inducible via the aryl hydrocarbon receptor (AhR), catalyze the formation of an epoxide across the 1,2-double bond of this compound.

-

Hydration: Epoxide hydrolase converts the epoxide to trans-1,2-dihydro-1,2-dihydroxy-1-methylchrysene (a dihydrodiol).

-

Second Epoxidation: The dihydrodiol is further oxidized by CYP enzymes to form a highly reactive dihydrodiol epoxide in the "bay region" of the molecule. This is considered the ultimate carcinogenic metabolite.

References

The Genotoxicity of 1-Methylchrysene and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methylchrysene, a polycyclic aromatic hydrocarbon (PAH), is a component of environmental pollutants, arising from the incomplete combustion of organic materials. Unlike its highly carcinogenic isomer, 5-methylchrysene, this compound is generally considered to be a weak carcinogen and mutagen. Its genotoxic potential is intrinsically linked to its metabolic activation into reactive intermediates that can form covalent adducts with DNA, leading to mutations if not repaired. This technical guide provides a comprehensive overview of the genotoxicity of this compound and its metabolites, detailing the metabolic pathways, summarizing available quantitative data, outlining key experimental protocols, and visualizing the associated cellular and experimental processes. The significant disparity in carcinogenic activity between methylchrysene isomers, particularly the high potency of 5-methylchrysene, underscores the critical role that the methyl group's position plays in determining genotoxic outcomes.

Metabolic Activation of this compound

The transformation of this compound from a chemically stable molecule to a genotoxic agent is a multi-step process mediated by cellular enzymes. This metabolic activation is a prerequisite for its ability to damage DNA. The generally accepted pathway for PAHs, which applies to this compound, involves oxidation reactions primarily catalyzed by Cytochrome P450 (CYP) enzymes, followed by hydrolysis.

-

Initial Oxidation: Cytochrome P450 enzymes, particularly isoforms like CYP1A1 and CYP1B1, introduce an epoxide group onto the aromatic ring system of this compound.

-

Hydration: The enzyme epoxide hydrolase converts the initial epoxide into a trans-dihydrodiol. For this compound, a key intermediate would be a dihydrodiol such as trans-3,4-dihydroxy-3,4-dihydro-1-methylchrysene.

-

Second Epoxidation (Formation of the Ultimate Carcinogen): A second epoxidation, again catalyzed by CYP enzymes, occurs on the same ring as the diol, often in the sterically hindered "bay region." This reaction forms a highly reactive dihydrodiol epoxide. In the case of this compound, this ultimate genotoxic metabolite is the This compound-3,4-diol-1,2-epoxide . This electrophilic metabolite can then readily attack nucleophilic sites on DNA bases.

Quantitative Genotoxicity Data

Quantitative data on the genotoxicity of this compound is sparse in the scientific literature, especially when compared to the extensive research on its highly potent isomer, 5-methylchrysene. Most studies characterize this compound's activity in qualitative or semi-quantitative terms, consistently ranking it as having marginal or weak activity. The following tables summarize the available comparative data to provide context for the genotoxic potential of this compound and its metabolites.

Table 1: Comparative Mutagenicity of Methylchrysene Isomers in the Ames Test (Salmonella typhimurium)

| Compound | Test System | Metabolic Activation | Result | Quantitative Value (revertants/nmol) | Reference |

|---|---|---|---|---|---|

| This compound | S. typhimurium TA100 | S9 Mix | Weakly Positive | Data not available | |

| 2-Methylchrysene | S. typhimurium TA100 | S9 Mix | Weakly Positive | Data not available | |

| 4-Methylchrysene | S. typhimurium TA100 | S9 Mix | Positive | Data not available | |

| 5-Methylchrysene | S. typhimurium TA100 | S9 Mix | Positive | Data not available | |

| anti-5-MeC-1,2-diol-3,4-epoxide | S. typhimurium TA100 | None | Highly Mutagenic | ~2,500 | |

| syn-5-MeC-1,2-diol-3,4-epoxide | S. typhimurium TA100 | None | Mutagenic | ~500 | |

| anti-6-MeC-1,2-diol-3,4-epoxide | S. typhimurium TA100 | None | Not Mutagenic | 0 |

| syn-6-MeC-1,2-diol-3,4-epoxide | S. typhimurium TA100 | None | Not Mutagenic | 0 | |

Table 2: Comparative Tumor-Initiating Activity and DNA Adduct Formation

| Compound | Assay | Test System | Result | Quantitative Value | Reference |

|---|---|---|---|---|---|

| This compound | Tumor Initiation | Mouse Skin | Moderate | Data not available | |

| 5-Methylchrysene | Tumor Initiation | Mouse Skin | Powerful | 3.0 tumors/animal (at 30 µg dose) | |

| 1,2-Dihydro-1,2-dihydroxy-5-methylchrysene | Tumor Initiation | Mouse Skin | Powerful | 7.3 tumors/animal (at 30 µg dose) | |

| Benzo[g]chrysene | DNA Adduct Formation | Mouse Skin | Adducts Detected | 6.55 fmol adducts/µg DNA |

| Benzo[c]chrysene | DNA Adduct Formation | Mouse Skin | Adducts Detected | 0.89 fmol adducts/µg DNA | |

Cellular Response to DNA Damage

The formation of bulky DNA adducts by metabolites of this compound triggers a complex network of cellular surveillance and repair mechanisms known as the DNA Damage Response (DDR). If the damage is not properly repaired before DNA replication, it can lead to the fixation of mutations.

Key pathways involved in the response to PAH-DNA adducts include:

-

Nucleotide Excision Repair (NER): This is the primary mechanism for removing bulky, helix-distorting lesions like PAH-DNA adducts.

-

Base Excision Repair (BER): While primarily responsible for smaller base modifications, BER may also play a role in repairing certain types of PAH-induced DNA lesions.

-

ATM/ATR Signaling: The sensor kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated in response to DNA damage, initiating a signaling cascade that coordinates DNA repair, cell cycle arrest, and, in cases of extensive damage, apoptosis.

-

p53 Activation: The tumor suppressor protein p53 is a critical downstream effector in the DDR pathway. Its activation can halt the cell cycle to allow time for repair or induce programmed cell death to eliminate cells with irreparable damage.

Experimental Protocols

Assessing the genotoxicity of this compound and its metabolites involves a battery of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in PAH genotoxicity research.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test is a widely used in vitro method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Objective: To determine if this compound or its metabolites can cause point mutations (base-pair substitutions or frameshifts) in bacterial DNA.

Methodology:

-

Strain Selection: At least five strains are typically used, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA, to detect various types of mutations.

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction), which is a 9000g supernatant from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254. This simulates mammalian metabolism.

-

Exposure (Plate Incorporation Method):

-

To 2.0 ml of molten top agar at 45°C, add 0.1 ml of an overnight bacterial culture, 0.1 ml of the test compound solution (at various concentrations), and 0.5 ml of S9 mix (for +S9 conditions) or buffer (for -S9 conditions).

-

The mixture is vortexed briefly and poured onto the surface of a minimal glucose agar plate.

-

-

Incubation: Plates are inverted and incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (his+) on each plate is counted. A positive response is defined as a dose-related increase in the number of revertants, typically at least a two-fold increase over the solvent control.

³²P-Postlabeling Assay for DNA Adducts

This highly sensitive method is used to detect and quantify bulky DNA adducts without prior knowledge of the adduct structure.

Objective: To measure the level of covalent DNA adducts formed in tissues after exposure to this compound.

Methodology:

-

DNA Isolation: DNA is extracted from the tissue or cells of interest (e.g., mouse skin treated with this compound).

-

Enzymatic Digestion: The DNA (1-10 µg) is digested to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Nuclease P1 Method): The DNA digest is treated with nuclease P1, which dephosphorylates the normal nucleotides to deoxynucleosides but does not act on the bulky adducted nucleotides. This enriches the sample for adducts.

-

Radiolabeling: The enriched adducts are radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase-catalyzed transfer of ³²P from [γ-³²P]ATP.

-

Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates using a series of different solvents and developing dimensions.

-

Detection and Quantification: The TLC plate is exposed to a phosphor screen or X-ray film. The radioactivity in the adduct spots is quantified using a phosphorimager or by scintillation counting. Adduct levels are calculated relative to the total amount of DNA and are typically expressed as adducts per 10⁷-10⁹ normal nucleotides.

Conclusion

The genotoxicity of this compound is a consequence of its metabolic activation to a reactive bay-region diol epoxide, which can form covalent adducts with DNA. While this mechanistic pathway is shared with other carcinogenic PAHs, the available evidence consistently indicates that this compound is a weak mutagen and carcinogen. This is in stark contrast to its isomer, 5-methylchrysene, where the presence of the methyl group in the bay region dramatically enhances its genotoxic and carcinogenic potential. The lack of extensive quantitative data for this compound likely reflects its lower toxicological significance relative to other PAHs. Understanding these structure-activity relationships is crucial for the risk assessment of complex PAH mixtures and for the development of safer chemical entities in the pharmaceutical and chemical industries. Further research to quantify the mutagenic and DNA-adducting potency of this compound and its specific diol epoxide metabolites would provide a more complete picture of its genotoxic profile.

1-Methylchrysene: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylchrysene, a polycyclic aromatic hydrocarbon (PAH), has been a subject of interest in toxicological and environmental research. This document provides an in-depth technical guide on the synthesis and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. It details a prominent synthetic methodology, outlines key chemical and physical characteristics, and presents relevant biological and toxicological data. All quantitative information is summarized in structured tables, and experimental protocols are described to facilitate reproducibility.

Chemical and Physical Properties

This compound is a solid, carbopolycyclic aromatic compound with the molecular formula C₁₉H₁₄.[1][2][3] Its properties are summarized in the tables below.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₄ | [1][2][3] |

| Molecular Weight | 242.31 g/mol | [1][3] |

| Melting Point | 250 °C | [4] |

| 256.5 °C | [5] | |

| Boiling Point | 449.4 °C at 760 mmHg | [6] |

| Density | 1.164 g/cm³ | [6] |

| Appearance | Colorless and odorless platelets (pure reagent form) | [7] |

Spectroscopic Data

| Spectroscopy | Data | Source(s) |

| ¹H NMR (300 MHz, CDCl₃) | δ 2.82 (s, 3H), 7.49 (d, J = 6.9 Hz, 1H), 7.57–7.73 (m, 3H), 7.99 (d, J = 8.7 Hz, 2H), 8.20 (d, J = 9.3 Hz, 1H), 8.66–8.80 (m, 4H) ppm | [8] |

| ¹³C NMR (75MHz, CDCl₃) | δ 19.9(CH₃), 120.9(CH), 121.4(CH), 121.5(CH), 123.1(CH), 123.3(CH), 126.25(CH), 126.31(CH), 126.6(CH), 127.3(CH), 127.4(CH), 127.8(C), 128.5(CH), 128.6(C), 130.5(C), 130.6(C), 131.1(C), 132.0(C), 134.9(C) ppm | [8] |

| Mass Spectrometry (HRMS, EI⁺, TOF) | m/z calcd for C₁₉H₁₄ [M]⁺ 242.109550447, found 242.109550447 | [1] |

| The NIST Mass Spectrometry Data Center provides mass spectral data for this compound. | [1][2] | |

| Infrared (IR) Spectrum | IR spectral data is available through the NIST WebBook. | [9] |

Synthesis of this compound

The most common and regiospecific method for synthesizing this compound is through a photochemical cyclization of a stilbene-like precursor, a process known as the Mallory reaction.[8][10][11] This approach offers high yields, reported to be in the range of 82-88%.[8][11] The overall synthesis is a two-step process involving a Wittig reaction to create the stilbenoid precursor, followed by the photochemical cyclization.[12]

Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

This protocol describes the general procedure for the Wittig reaction to form the necessary stilbene precursor.

-

Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend (naphthalen-1-ylmethyl)triphenylphosphonium chloride and 2-methylbenzaldehyde in anhydrous toluene.

-

Reaction Initiation: Add potassium tert-butoxide to the suspension and stir the mixture at reflux.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: The crude product is purified by flash chromatography to yield the stilbenoid precursor.

This protocol details the Mallory reaction for the cyclization of the stilbenoid precursor.

-

Solution Preparation: Dissolve the synthesized stilbenoid precursor and a stoichiometric amount of iodine in a suitable solvent such as cyclohexane within a quartz glass immersion well fitted with a Pyrex filter.[8][11] The concentration should be in the range of 3–13 mM.[8][11]

-

Irradiation: Irradiate the solution with a medium-pressure mercury lamp (e.g., 400 W) while stirring.[8][11]

-

Monitoring: The reaction can be monitored by observing the disappearance of the iodine color.[8]

-

Purification: After the reaction is complete, the solvent is removed, and the crude product is purified by flash chromatography to yield this compound.[8][11] Recrystallization can be performed for further purification.[8][11]

Chemical Reactivity

As a polycyclic aromatic hydrocarbon, this compound undergoes reactions characteristic of this class of compounds.

-

Oxidation: Methylchrysenes can be oxidized to their corresponding chrysenecarboxylic acids using oxidizing agents like KMnO₄.[8]

-

Aromatic Substitution: Aromatic hydrocarbons can undergo electrophilic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions.[13]

-

Reactions with Oxidizing Agents: Vigorous reactions, sometimes explosive, can occur when aromatic hydrocarbons come into contact with strong oxidizing agents.[13]

Biological Activity and Toxicology

The biological activity of this compound is an area of significant research interest, particularly concerning its carcinogenic potential.

-

Aryl Hydrocarbon Receptor (AhR) Agonist: this compound is known to be an agonist of the aryl hydrocarbon receptor (AhR).[3][5]

Carcinogenicity and Mutagenicity

| Endpoint | Result | Source(s) |

| Carcinogenicity (Mouse Skin Application) | Inactive in a comparative study. | [14] |

| IARC Carcinogen Classification | Group 3: Not classifiable as to its carcinogenicity to humans. | [1][5] |

| Mutagenicity (Salmonella typhimurium) | Mutagenic in the presence of an exogenous metabolic system. | [14] |

| GHS Hazard Classification | May cause damage to organs (Warning Specific target organ toxicity, single exposure). | [1] |

While 5-methylchrysene is a known potent carcinogen, this compound has demonstrated significantly less or no carcinogenic activity in comparative studies.[7][15] The differing biological activities among methylchrysene isomers are attributed to variations in their metabolic activation pathways.[16]

Metabolic Activation Pathway

The metabolic activation of chrysenes is a critical factor in their toxicity. This process is primarily mediated by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA.

Caption: Generalized metabolic activation pathway for methylchrysenes.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound. The detailed synthetic protocols for the Mallory reaction, along with tabulated physical and spectroscopic data, offer valuable resources for researchers. While this compound is structurally related to more potent carcinogens, its biological activity appears to be significantly lower. Further research into its metabolic pathways and interactions with biological systems will continue to enhance our understanding of this and other polycyclic aromatic hydrocarbons.

References

- 1. This compound | C19H14 | CID 18779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chrysene, 1-methyl- [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. This compound [stenutz.eu]

- 5. This compound CAS#: 3351-28-8 [amp.chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. mdpi.com [mdpi.com]

- 9. Chrysene, 1-methyl- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Regiospecific Photochemical Synthesis of Methylchrysenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. 5-Methylchrysene - Wikipedia [en.wikipedia.org]

- 14. 1-, 2-, 3-, 4-, 5- and 6-methylchrysenes (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]

- 15. Synthesis and tumor-initiating activities of dimethylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

1-Methylchrysene as a Marker for Petroleum Contamination: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the use of 1-methylchrysene as a molecular marker for petroleum contamination. Polycyclic Aromatic Hydrocarbons (PAHs) are a diverse class of organic compounds, some of which are potent carcinogens and mutagens. The ability to distinguish between petrogenic (petroleum-derived) and pyrogenic (combustion-derived) sources of PAH contamination is critical for environmental forensics, risk assessment, and the development of remediation strategies. While not one of the 16 EPA priority PAHs, this compound, and its isomeric distribution, serve as a valuable indicator of the presence and characteristics of petroleum in environmental matrices. This guide details the geochemical basis for its use as a marker, presents available data on its occurrence, provides detailed experimental protocols for its analysis, and illustrates the logical workflows involved in its identification and quantification.

Introduction: Petrogenic vs. Pyrogenic Sources of PAHs